molecular formula C7H8N2O2 B13323295 Methyl 5-methylpyrimidine-4-carboxylate

Methyl 5-methylpyrimidine-4-carboxylate

Cat. No.: B13323295
M. Wt: 152.15 g/mol
InChI Key: UQVMLYFSOYLYSL-UHFFFAOYSA-N
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Description

Methyl 5-methylpyrimidine-4-carboxylate is a substituted pyrimidine derivative characterized by a methyl ester group at position 4 and a methyl substituent at position 5 of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in scaffold-hopping strategies to optimize pharmacokinetic or physicochemical properties . Its structure allows for diverse functionalization, enabling the synthesis of analogs with tailored substituents for specific applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 5-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-4-9-6(5)7(10)11-2/h3-4H,1-2H3

InChI Key

UQVMLYFSOYLYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylpyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the reaction of 5-methylpyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of methyl 5-methylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy and Aromatic Groups

Compound 26 : Methyl 6-(heptan-3-yloxy)-2-[(4-methoxyphenoxy)methyl]-5-methylpyrimidine-4-carboxylate
  • Key Differences: Features a heptan-3-yloxy group at position 6 and a 4-methoxyphenoxymethyl substituent at position 2.
  • Synthesis : Prepared via CDI-mediated coupling with 3-(trifluoromethyl)benzyl alcohol, yielding 61% as a yellow oil .
  • Properties : The elongated alkoxy chain enhances lipophilicity, as evidenced by its chromatographic retention (Rf = 0.75 in n-hexane/EtOAc 5:1). NMR data (δ 2.26 ppm for the methyl group) confirm regioselective substitution .
Compound 2k : Methyl 6-(heptan-3-yloxy)-2-(hydroxymethyl)-5-methylpyrimidine-4-carboxylate
  • Key Differences: Replaces the 4-methoxyphenoxymethyl group with a hydroxymethyl substituent.
  • Synthesis : Derived from compound 26 via hydrolysis (58% yield), resulting in reduced steric bulk .
  • Properties : The hydroxymethyl group introduces hydrogen-bonding capacity, as shown by a broad singlet at δ 3.45 ppm (OH) in ¹H NMR .
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Key Differences : Contains a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a methylsulfonyl group at position 2.
  • Structural Insights : X-ray crystallography reveals a twisted conformation (dihedral angles: 41.72°–36.49°) and intramolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice .

Ethyl Ester Analogs and Functional Group Modifications

Ethyl 2-(Trifluoromethyl)pyrimidine-5-Carboxylate Derivatives
  • Examples: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 15400-53-0, similarity score 0.69) Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6, similarity score 0.66)
  • Key Differences: Ethyl esters exhibit altered solubility and metabolic stability compared to methyl esters.
2-Chloro-4-Methylpyrimidine-5-Carboxylic Acid
  • Key Differences : Replaces the methyl ester with a carboxylic acid group, increasing polarity and acidity (pKa ~3–4). This modification impacts solubility in aqueous systems .

Impact of Substituents on Physicochemical Properties

Table 1: Comparative Analysis of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight Yield (%) Key Properties
Methyl 5-methylpyrimidine-4-carboxylate Methyl (5), COOMe (4) 182.17 N/A Baseline lipophilicity, moderate reactivity
Compound 26 Heptan-3-yloxy (6), 4-MeO-PhOCH2 (2) 547.1 (M+H) 61 High lipophilicity (Rf = 0.75)
Compound 2k Heptan-3-yloxy (6), CH2OH (2) 297.18 58 Hydrogen-bond donor (δ 3.45 ppm OH)
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Benzylamino (2), Methyl (4) 271.32 N/A Enhanced bioavailability (amine group)
2-Chloro-4-methylpyrimidine-5-carboxylic acid Cl (2), COOH (5) 186.59 N/A High aqueous solubility

Biological Activity

Methyl 5-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : Approximately 152.15 g/mol
  • Structure : Characterized by a methyl group and a carboxylate functional group, which contribute to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
  • Antiviral Effects : Preliminary investigations indicate potential antiviral properties, possibly through interference with viral replication mechanisms.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic effects against various diseases. Its mechanism of action may involve interference with DNA synthesis pathways, suggesting a role in cancer treatment .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis, thereby affecting cellular proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cell function.

Comparative Analysis

To understand the unique position of this compound among similar compounds, a comparison with other pyrimidine derivatives is essential:

Compound NameStructure FeaturesUnique Aspects
Methyl 6-methoxy-5-methylpyrimidine-4-carboxylateContains a methoxy group at position 6Exhibits different biological activities
Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylateContains chlorine substituents at positions 2 and 6Different reactivity due to chlorine atoms
Ethyl 6-methyl-2-oxo-4-(4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateMore complex structure with multiple functional groupsPotentially broader applications in drug design

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 1 μg/mL against various pathogens .
  • Cancer Research : In vitro studies revealed that the compound could inhibit the proliferation of colorectal cancer cells by interfering with key metabolic pathways. The IC₅₀ values for cell viability were determined to be around 10 µM, indicating potential as an anticancer agent .
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in prostaglandin synthesis, suggesting its role in inflammation modulation .

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

  • Mechanistic Studies : Detailed studies to elucidate the exact mechanisms by which this compound exerts its biological effects.
  • Clinical Trials : Evaluation of safety and efficacy in clinical settings to determine its potential as a therapeutic agent.

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